Acide flumazénil

Vue d'ensemble

Description

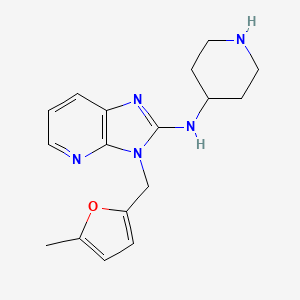

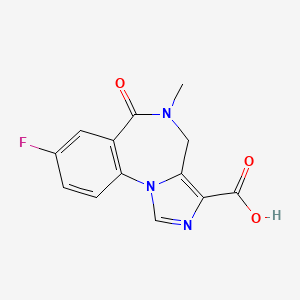

L'acide Ro 15-3890, également connu sous le nom de Flumazénil acide, est un métabolite du Flumazénil. Le Flumazénil est un antagoniste bien connu des récepteurs des benzodiazépines. L'acide Ro 15-3890 est principalement utilisé dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme des antagonistes des benzodiazépines .

Applications De Recherche Scientifique

Ro 15-3890 has a wide range of applications in scientific research, including:

Chemistry: Used to study the chemical properties and reactions of benzodiazepine antagonists.

Biology: Used to investigate the metabolic pathways and pharmacokinetics of benzodiazepine antagonists.

Medicine: Used in the development of new therapeutic agents targeting benzodiazepine receptors.

Industry: Used in the production of research chemicals and pharmaceuticals .

Mécanisme D'action

Target of Action

Flumazenil, an imidazobenzodiazepine derivative, is a potent benzodiazepine receptor antagonist . Its primary target is the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . GABA (gamma-aminobutyric acid) is the most important inhibitory neurotransmitter in the central nervous system .

Mode of Action

Flumazenil competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . This competitive inhibition results in the reversal of the effects of benzodiazepines on the central nervous system . It’s worth noting that flumazenil is a weak partial agonist in some animal models of activity, but has little or no agonist activity in humans .

Biochemical Pathways

The primary biochemical pathway affected by flumazenil is the GABAergic system . By binding to the extracellular surface of GABA A receptors and competitively displacing benzodiazepine molecules, flumazenil prevents further benzodiazepine binding . This results in the reversal of the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects of benzodiazepines .

Pharmacokinetics

Flumazenil is formulated for intravenous administration primarily because it undergoes extensive first-pass metabolism after oral administration . In the human liver, microsomal carboxylesterase isozymes play an important role in the detoxification and metabolism of flumazenil, biotransforming it into two metabolites: flumazenil acid and N-demethylated flumazenil .

Result of Action

The molecular and cellular effects of flumazenil’s action primarily involve the antagonism of the CNS effects produced by benzodiazepines .

Action Environment

The action, efficacy, and stability of flumazenil can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as proconvulsant substances like tricyclic antidepressants, can affect the therapeutic use of flumazenil . Additionally, the possibility of precipitating acute withdrawal in individuals with pharmacodynamic tolerance to benzodiazepine receptor agonists is a significant concern regarding the clinical use of flumazenil .

Analyse Biochimique

Biochemical Properties

Flumazenil, from which Flumazenil acid is derived, is known to interact with the GABA/benzodiazepine receptor complex in the central nervous system . It competitively inhibits the activity at the benzodiazepine recognition site on this receptor complex . This interaction is key to its role in reversing the effects of benzodiazepines

Cellular Effects

Flumazenil, its parent compound, is known to reverse the effects of benzodiazepines at the cellular level . It does this by competing for the benzodiazepine binding site on the GABA/benzodiazepine receptor complex . This can influence cell function by altering the activity of this receptor complex .

Molecular Mechanism

Flumazenil, from which Flumazenil acid is derived, acts as a competitive inhibitor at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . This antagonizes the effects of benzodiazepines, reversing their sedative effects .

Temporal Effects in Laboratory Settings

Studies on Flumazenil, its parent compound, show that it has a short half-life, with the initial distribution half-life being 4 to 11 minutes and the terminal half-life being 40 to 80 minutes .

Dosage Effects in Animal Models

The effects of different dosages of Flumazenil acid in animal models are not well-studied. Studies on Flumazenil, its parent compound, have been conducted. For instance, one study showed that submucosal and intralingual delivery of Flumazenil were viable alternatives to intravenous administration for reversing benzodiazepine-induced oxygen saturation desaturation .

Metabolic Pathways

Flumazenil acid is a metabolite of Flumazenil . Flumazenil is extensively metabolized, with the major metabolites identified in urine being the de-ethylated free acid (Flumazenil acid) and its glucuronide conjugate .

Transport and Distribution

Flumazenil, its parent compound, is known to be extensively distributed in the extravascular space .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide Ro 15-3890 peut être synthétisé par hydrolyse du Flumazénil. Le processus implique l'utilisation de réactifs et de conditions spécifiques pour obtenir le produit souhaité. La voie synthétique comprend généralement les étapes suivantes :

N-alkylation : Le composé désméthylé correspondant (Ro 15-6877) est alkylé en utilisant de l'iodure de méthyle.

Hydrolyse : Le produit alkylé subit une hydrolyse pour produire l'acide Ro 15-3890.

Méthodes de production industrielle : La production industrielle de l'acide Ro 15-3890 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'acide Ro 15-3890 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

L'acide Ro 15-3890 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé pour étudier les propriétés chimiques et les réactions des antagonistes des benzodiazépines.

Biologie : Utilisé pour enquêter sur les voies métaboliques et la pharmacocinétique des antagonistes des benzodiazépines.

Médecine : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs des benzodiazépines.

Industrie : Utilisé dans la production de produits chimiques de recherche et de produits pharmaceutiques .

5. Mécanisme d'action

L'acide Ro 15-3890 exerce ses effets en agissant comme un antagoniste compétitif au niveau du récepteur des benzodiazépines. Il bloque l'effet stimulant des agonistes et l'effet dépresseur des agonistes inverses sur la transmission synaptique GABAergique. Ce mécanisme implique l'interaction avec le récepteur des benzodiazépines, qui agit comme une unité de couplage entre le récepteur du GABA et le canal chlorure .

Composés similaires :

Ro 15-1788 (Flumazénil) : Le composé parent de l'acide Ro 15-3890, utilisé comme antagoniste des récepteurs des benzodiazépines.

Ro 15-6877 : Un composé désméthylé utilisé dans la synthèse de l'acide Ro 15-3890.

Ro 15-4965 : Un autre métabolite du Flumazénil

Unicité : L'acide Ro 15-3890 est unique en raison de son rôle spécifique en tant que métabolite du Flumazénil. Il fournit des informations précieuses sur les voies métaboliques et la pharmacocinétique des antagonistes des benzodiazépines, ce qui en fait un composé crucial dans la recherche scientifique .

Comparaison Avec Des Composés Similaires

Ro 15-1788 (Flumazenil): The parent compound of Ro 15-3890, used as a benzodiazepine receptor antagonist.

Ro 15-6877: A desmethyl compound used in the synthesis of Ro 15-3890.

Ro 15-4965: Another metabolite of Flumazenil

Uniqueness: Ro 15-3890 is unique due to its specific role as a metabolite of Flumazenil. It provides valuable insights into the metabolic pathways and pharmacokinetics of benzodiazepine antagonists, making it a crucial compound in scientific research .

Propriétés

IUPAC Name |

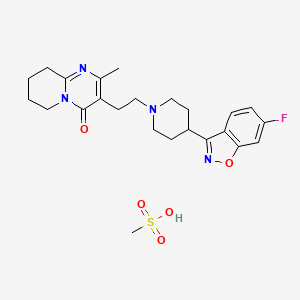

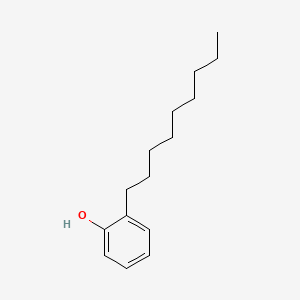

8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O3/c1-16-5-10-11(13(19)20)15-6-17(10)9-3-2-7(14)4-8(9)12(16)18/h2-4,6H,5H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVXVWJBSJCRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233357 | |

| Record name | Ro 15-3890 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84378-44-9 | |

| Record name | Ro 15-3890 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084378449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 15-3890 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMAZENIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH0H721NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

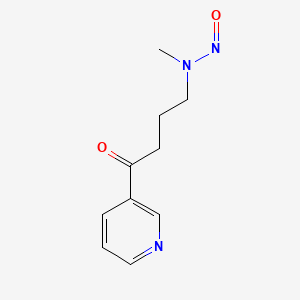

![2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1H-quinazolin-4-one](/img/structure/B1679380.png)